

# Role of Cyclohexadecane as a model compound for studying large cyclic hydrocarbons

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## Compound of Interest

Compound Name: Cyclohexadecane

Cat. No.: B1619725

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## Application Notes and Protocols: Cyclohexadecane as a Model Compound

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Cyclohexadecane** (C<sub>16</sub>H<sub>32</sub>) is a large, saturated cyclic hydrocarbon, often referred to as a macrocycle.[1][2] Due to its simple, non-functionalized structure, it serves as an excellent model compound for studying the fundamental physical and chemical properties of large cyclic molecules.[2] Its conformational flexibility, devoid of the complexities introduced by functional groups or heteroatoms, allows researchers to isolate and understand the principles governing macrocyclic behavior, such as conformational dynamics, phase transitions, and intermolecular interactions.[3][4] These foundational insights are critical in fields like drug development, where many therapeutic molecules are macrocyclic, and understanding their conformational preferences is key to predicting their binding affinity and permeability.[5][6]

## Physicochemical and Thermodynamic Properties

The properties of **cyclohexadecane** are well-characterized, making it a reliable reference standard in various experimental setups.[2] Quantitative data is summarized below.

Property	Value	Reference(s)
Identifiers		
CAS Number	295-65-8	[1][2][7]
Molecular Formula	C <sub>16</sub> H <sub>32</sub>	[1][7]
Molecular Weight	224.42 g/mol	[1][7][8]
IUPAC Name	cyclohexadecane	[7]
SMILES	C1CCCCCCCCCCCCCCC1	[2][7]
Physical Properties		
Appearance	Colorless, odorless solid at room temperature	[2]
Melting Point	60-62.1 °C (333.15-335.25 K)	[1][4][9]
Boiling Point (estimate)	300.85 °C (574.0 K)	[1]
Density (estimate)	0.7954 g/cm <sup>3</sup>	[1]
Solubility	Insoluble in water; soluble in organic solvents (e.g., benzene, chloroform, ethanol, ether)	[1][2]
Thermodynamic Data		
Enthalpy of Fusion	4.18 kJ/mol	[4]
Vapor Pressure @ 25°C	0.000664 mmHg	[1]

## Application Note 1: Conformational Analysis of Macrocycles

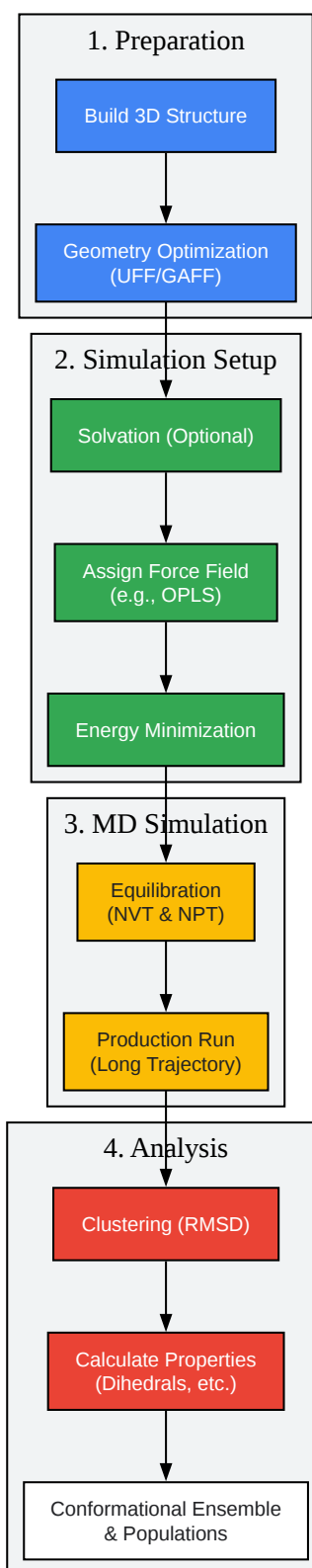
**Cyclohexadecane** is an ideal model for studying the complex conformational landscape of macrocycles. Large rings lack the rigidity of smaller rings like cyclohexane and can adopt numerous low-energy conformations.[10][11] Understanding this behavior is crucial for designing macrocyclic drugs with specific 3D shapes for target binding. Computational

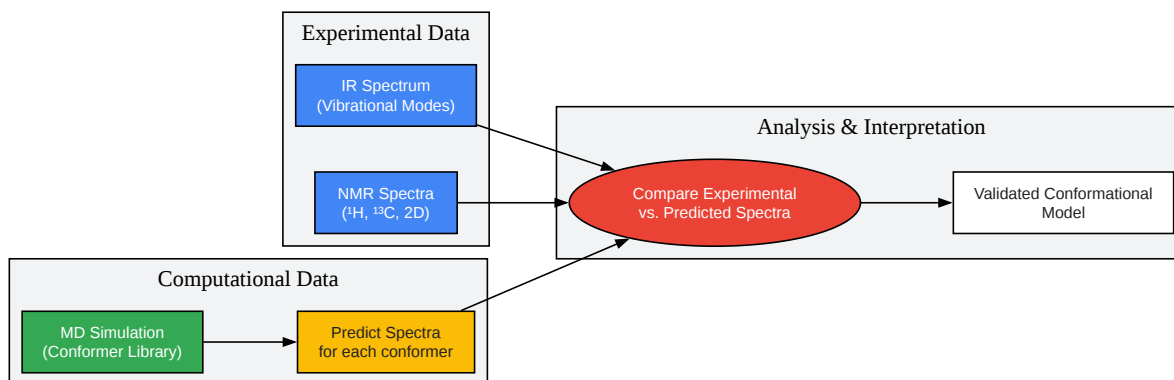
methods, particularly molecular dynamics (MD) simulations, are powerful tools for exploring these conformational spaces.[3][5]

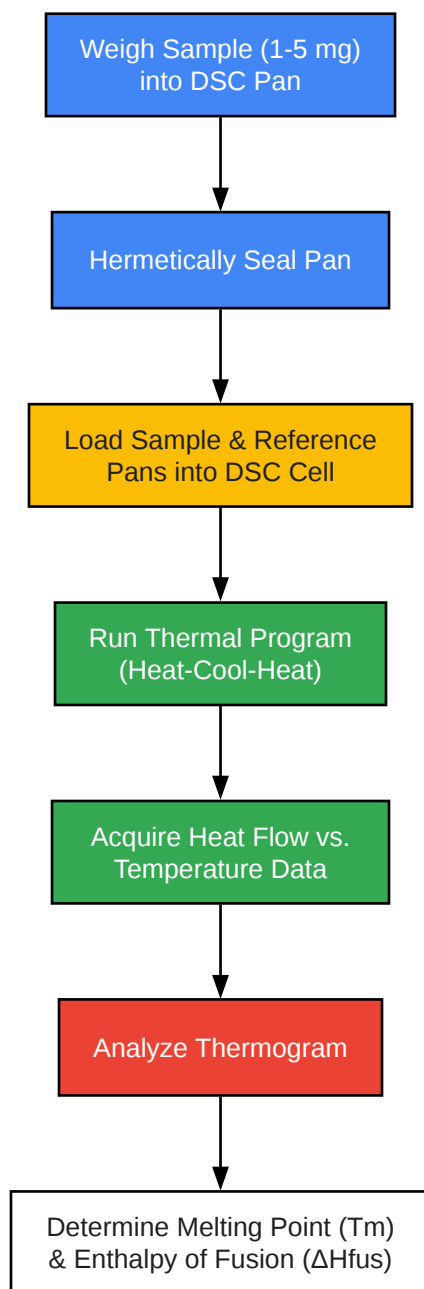
## Protocol: Conformational Sampling using Molecular Dynamics (MD)

This protocol outlines a general workflow for performing an MD simulation to analyze the conformational preferences of **cyclohexadecane**.

1. Initial Structure Preparation: a. Obtain or build a 3D structure of **cyclohexadecane** using molecular modeling software (e.g., Avogadro, ChemDraw).[12] b. Perform an initial geometry optimization using a suitable force field (e.g., Universal Force Field - UFF, General Amber Force Field - GAFF).[12]
2. System Setup for Simulation: a. (Optional) Place the optimized **cyclohexadecane** molecule in a simulation box. b. Solvate the box with a chosen solvent model if studying solvent effects (e.g., chloroform for apolar environments, water for polar environments). For fundamental analysis, a vacuum simulation can be performed.[5] c. Select a force field appropriate for hydrocarbons (e.g., OPLS, CHARMM, AMBER).
3. Energy Minimization: a. Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.
4. Equilibration: a. Gradually heat the system to the desired simulation temperature (e.g., 450 K to enhance sampling of different conformers) under constant volume (NVT ensemble).[3] b. Switch to a constant pressure ensemble (NPT) to equilibrate the system's density.
5. Production Simulation: a. Run the main MD simulation for a long duration (e.g., 10-100 nanoseconds) to adequately sample the conformational space.[3] b. Save the coordinates of the molecule at regular intervals (e.g., every 10-100 picoseconds) to create a trajectory file.
6. Analysis: a. Analyze the trajectory to identify different conformational families using clustering algorithms based on Root Mean Square Deviation (RMSD). b. Calculate properties such as dihedral angle distributions and radius of gyration to characterize the flexibility and shape of the ring. c. Determine the relative populations of different conformers to understand the equilibrium statistics.[3]







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